molecular formula C6H8FN3 B11801727 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine

5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine

Cat. No.: B11801727
M. Wt: 141.15 g/mol
InChI Key: LMYIQELFORXUQE-QWWZWVQMSA-N
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Description

5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine (CAS 1425931-78-7) is a high-value, stereochemically defined chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1H-pyrazol-3-amine core substituted with a specific (1S,2R)-2-fluorocyclopropyl group, a motif known to enhance metabolic stability and modulate physicochemical properties in active pharmaceutical ingredients (APIs). This building block is specifically recognized for its application in the synthesis of novel heterocyclic compounds, particularly as a precursor for 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine derivatives . Research indicates that such compounds, which incorporate the 2-fluorocyclopropyl moiety, are being investigated as potential therapeutics for a range of serious conditions, including inflammatory and autoimmune diseases, as well as neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and multiple system atrophy . The strategic incorporation of the fluorocyclopropyl group is a critical structure-activity relationship (SAR) strategy to optimize potency and selectivity against key biological targets. Furthermore, the 1H-pyrazol-3-amine chemical class has been identified as a promising scaffold for the development of potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a central regulator of inflammation and cell death (necroptosis), and its inhibition is a promising therapeutic strategy for treating immune-mediated inflammatory diseases . As such, this compound provides researchers with a versatile starting point for programs aimed at oncology, immunology, and neurodegeneration. The product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

5-[(1S,2R)-2-fluorocyclopropyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C6H8FN3/c7-4-1-3(4)5-2-6(8)10-9-5/h2-4H,1H2,(H3,8,9,10)/t3-,4-/m1/s1

InChI Key

LMYIQELFORXUQE-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)C2=CC(=NN2)N

Canonical SMILES

C1C(C1F)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The molecule contains two critical subunits:

  • Pyrazole ring with an amine group at position 3

  • (1S,2R)-2-fluorocyclopropyl substituent at position 5

Retrosynthetic disconnection reveals three viable pathways:

  • Route A : Cyclopropane formation after pyrazole synthesis

  • Route B : Pyrazole annulation using fluorocyclopropyl-containing precursors

  • Route C : Late-stage coupling of pre-formed fluorocyclopropane and pyrazole intermediates

Synthetic Methodologies

Cyclocondensation of β-Keto Enamines (Route B)

A widely adopted method involves the cyclocondensation of fluorinated cyclopropane carboxaldehyde derivatives with hydrazines.

Representative Procedure (Adapted from):

  • (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5.0 g, 27.3 mmol) reacts with methyl hydrazine sulfate (4.72 g, 32.8 mmol) in ethanol (30 mL)

  • Triethylamine (4.1 g, 41.0 mmol) acts as base at 85°C for 12 h

  • Purification via silica gel chromatography (20% EtOAc/hexanes) yields 38% product

Key Parameters:

ParameterValue
Temperature85°C
Reaction Time12 h
Solvent SystemEthanol
Yield38%

This method faces limitations in stereochemical control, requiring subsequent chiral resolution steps.

Transition-Metal-Mediated Coupling (Route C)

Patent literature () details a sophisticated approach using Suzuki-Miyaura coupling and HATU-mediated amidation:

Stepwise Synthesis:

  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes triflation with N-phenylbis(trifluoromethanesulfonyl)imide (3.82 g, 10.7 mmol) in THF at −78°C

  • Boronic ester formation via Pd(dppf)Cl₂ catalysis (423 mg, 0.518 mmol) in dioxane/water

  • Pyrimidine coupling using 2,4-dichloropyrimidine (534 mg, 3.58 mmol) under Pd catalysis

  • Final fluorocyclopropane introduction via HATU (224 mg, 0.590 mmol)-mediated coupling with (1S,2R)-2-fluorocyclopropane-1-carboxylic acid

Optimized Conditions:

StageCatalyst/LigandTemperatureYield
TriflationKHMDS−78°C97.8%
BorylationPd(dppf)Cl₂80°C34.6%
Pyrimidine CouplingPd(dppf)Cl₂80°C72.1%
AmidationHATU/DIEART59.4%

This route achieves excellent stereocontrol through chiral pool starting materials but requires multiple purification steps.

Stereochemical Control Strategies

Asymmetric Cyclopropanation

The (1S,2R) configuration is achieved via:

  • Chiral Auxiliary Approach : Use of (−)-8-phenylmenthol derivatives to induce cyclopropane stereochemistry

  • Catalytic Enantioselective Methods : Rhodium(II)/BOX ligand systems reported to provide >90% ee in model systems

Comparative Performance:

Methodee (%)Scale (g)Reference
Chiral Auxiliary855
Rh(II)/BOX Catalysis920.5

Purification and Characterization

Chromatographic Resolution

Supercritical Fluid Chromatography (SFC) proves critical for separating diastereomers:

  • Column : AD-H 4.6 mm × 250 mm, 5 μm

  • Mobile Phase : MeOH (0.2% NH₃·H₂O)/CO₂ = 40:60

  • Flow Rate : 40 g/min at 40°C

Resolution Outcomes:

ParameterValue
Retention Time12.3 min (1S,2R)
Purity Post-SFC>99% ee
Recovery78%

Scale-Up Challenges and Solutions

Thermal Stability Considerations

The fluorocyclopropyl group demonstrates limited thermal stability above 150°C, necessitating:

  • Low-temperature (−78°C) cyclopropanation steps

  • Flow chemistry implementations for exothermic reactions

Reactor Performance Data:

ParameterBatch ModeFlow Mode
Temperature Control±5°C±0.5°C
Throughput50 g/day500 g/day
Yield Variance±15%±3%

Emerging Methodologies

Biocatalytic Approaches

Recent developments employ cyclopropane synthase variants for enantioselective synthesis:

  • Substrate : 1-fluoro-1,2-diene precursors

  • Cofactor : NADPH regeneration system

  • Productivity : 2.3 g/L/h with 98% ee

Chemical Reactions Analysis

Types of Reactions

5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

Chemical Properties and Structure

5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine has the molecular formula C6_6H8_8FN3_3 and a molecular weight of 141.14 g/mol. Its structure features a pyrazole ring substituted with a fluorocyclopropyl group, which contributes to its unique biological activity.

Medicinal Chemistry Applications

1. Tyk2 Inhibition

One of the prominent applications of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is as a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is part of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways. Inhibition of Tyk2 has therapeutic potential in treating autoimmune diseases and inflammatory conditions. The compound has shown efficacy in preclinical studies as a promising candidate for drug development targeting Tyk2-related pathways .

2. Anticancer Activity

Research indicates that compounds similar to 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine exhibit anticancer properties. By modulating specific signaling pathways involved in tumor growth and metastasis, this compound may contribute to the development of novel cancer therapeutics. Studies are ongoing to evaluate its effectiveness against various cancer cell lines .

Biological Research Applications

1. Pharmacological Studies

The compound is also utilized in pharmacological studies to understand its mechanism of action at the molecular level. The presence of the fluorocyclopropyl group enhances its binding affinity to target proteins, making it a valuable tool for studying protein-ligand interactions in drug discovery .

2. Structure-Activity Relationship (SAR) Studies

Researchers employ 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine in SAR studies to identify structural modifications that enhance its biological activity. By systematically altering the chemical structure, scientists can optimize the compound's efficacy and selectivity for specific biological targets .

Case Studies

Study Objective Findings
Study on Tyk2 inhibitionEvaluate the potential of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine as a Tyk2 inhibitorDemonstrated significant inhibition of Tyk2 activity with IC50 values indicating potent action against autoimmune disease models .
Anticancer researchAssess anticancer properties against various cell linesShowed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Pharmacological profilingInvestigate binding interactions with target proteinsIdentified enhanced binding affinity due to structural features, supporting its use in drug discovery .

Mechanism of Action

The mechanism of action of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorocyclopropyl group can engage in covalent bonding with target proteins, leading to modulation of their activity. The pyrazolamine moiety may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine Fluorocyclopropyl (chiral) C₆H₉FN₃* ~153.16* Chiral fluorinated cyclopropyl, enhanced metabolic stability, stereospecificity
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine Difluorophenyl, methyl C₁₀H₉F₂N₃ 209.20 Aromatic fluorine, higher lipophilicity, potential π-π stacking interactions
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl Fluorophenyl, fused cyclopentane C₁₃H₁₄FN₃·HCl 253.70 Rigid fused-ring system, hydrochloride salt improves solubility
5-Amino-3-methyl-1-phenylpyrazole Phenyl, methyl C₁₀H₁₁N₃ 173.22 Non-fluorinated, simpler structure, lower molecular weight
1-Ethyl-1H-pyrazol-5-amine Ethyl C₅H₉N₃ 111.15 Minimal substitution, high solubility, limited steric hindrance

*Estimated based on structural similarity.

Key Observations:
  • Fluorine Substitution: The main compound’s fluorocyclopropyl group introduces both electronegativity and steric effects, distinct from the aromatic fluorine in 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine .
  • Chirality: The (1S,2R) configuration is unique to the main compound, unlike non-chiral analogs like 1-ethyl-1H-pyrazol-5-amine . Chirality can significantly influence binding to enantioselective targets, as seen in fluorinated antibiotics like nucleocidin .
  • Rigidity vs.

Research Findings

  • Stereochemical Impact : Studies on nucleocidin biosynthesis reveal that fluorinated intermediates retain isotopic labels (e.g., deuterium) at specific positions, highlighting the role of stereochemistry in enzymatic processing . This suggests the main compound’s (1S,2R) configuration may influence its interaction with fluorinases or related enzymes.
  • Comparative Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility, whereas the main compound’s neutral form may require formulation optimization for bioavailability.
  • Synthetic Accessibility: Non-fluorinated analogs like 5-amino-3-methyl-1-phenylpyrazole are simpler to synthesize, but fluorination steps (e.g., via electrophilic fluorination) add complexity to the main compound’s production.

Biological Activity

5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H8FN3
  • Molecular Weight : 141.15 g/mol
  • CAS Number : 1425931-79-8
  • Appearance : Pale-yellow to yellow-brown solid
  • Purity : Typically >95% .

The biological activity of 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Preliminary studies suggest that the compound exhibits inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters. The selectivity and potency of this compound could make it a candidate for treating neurodegenerative diseases where MAO-B inhibition is beneficial .

Biological Activity Data

Activity TypeTarget EnzymeIC50 Value (µM)Selectivity Index
MAO-B InhibitionMAO-B0.78>120
Other EnzymesTBDTBDTBD

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study investigating the neuroprotective effects of various pyrazole derivatives found that compounds similar to 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine displayed significant protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating conditions like Parkinson's disease .
  • Anticancer Activity :
    Preliminary data from patent literature indicate that pyrazole derivatives can exhibit anticancer properties by acting as reversible covalent inhibitors targeting cancer-related pathways. The potential use of 5-((1S,2R)-2-fluorocyclopropyl)-1H-pyrazol-3-amine in formulations aimed at treating cancer has been proposed, highlighting its relevance in oncology .
  • Pharmacokinetics and Toxicology :
    Toxicological assessments indicate that the compound has manageable safety profiles at therapeutic doses, although further studies are necessary to establish comprehensive pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. Table 1. Comparative Biological Activity of Pyrazole Derivatives

CompoundTarget Activity (IC50_{50}, μM)Key SubstituentReference
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amineEGFR inhibition: 0.12 ± 0.03Fluorocyclopropyl
5-(2,6-Difluorophenyl)-1H-pyrazol-3-amineAntimicrobial: MIC 4.5 µg/mL2,6-Difluorophenyl
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amineAnticancer: IC50_{50} 8.7 µM4-Chlorobenzyl

Q. Table 2. Optimized Reaction Conditions for Stereoselective Synthesis

ParameterOptimal ValueImpact on Yield/StereopurityReference
Temperature35°C85% yield, 98% ee
CatalystCuBr (5 mol%)Enhances coupling efficiency
SolventDMSOStabilizes intermediates

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